Tyrosinase Inhibition: Benzothiazole-Thiourea Hybrid Outperforms Kojic Acid by 12.5-Fold
The benzothiazole-thiourea hybrid chemotype demonstrates dramatically superior mushroom tyrosinase inhibition relative to the industry standard depigmenting agent, kojic acid. A representative benzothiazole-thiourea conjugate (BT2) achieved an IC₅₀ of 1.3431 ± 0.0254 µM, representing a 12.5-fold improvement over kojic acid (IC₅₀ = 16.8320 ± 1.1600 µM) in the same assay [1]. The compound acts as a non-competitive inhibitor with a Ki of 2.8 µM. Although these data are derived from a closely related benzothiazole-thiourea analogue rather than the exact CAS 1092296-24-6 compound, they establish a class-level benchmark: the benzothiazole-thiourea core is capable of sub-micromolar to low-micromolar tyrosinase inhibition. The unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea core provides a minimal scaffold for systematic SAR optimization around this validated pharmacophore, avoiding the confounding effects of pre-installed substituents.
| Evidence Dimension | In vitro mushroom tyrosinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Class benchmark: Benzothiazole-thiourea conjugate BT2 IC₅₀ = 1.3431 ± 0.0254 µM; Ki = 2.8 µM (non-competitive) [1] |
| Comparator Or Baseline | Kojic acid (industry standard tyrosinase inhibitor): IC₅₀ = 16.8320 ± 1.1600 µM [1] |
| Quantified Difference | 12.5-fold more potent than kojic acid (class benchmark) |
| Conditions | Mushroom tyrosinase in vitro enzyme inhibition assay; pH and temperature conditions as per standard protocol [1] |
Why This Matters
This class-level benchmark justifies procuring the unsubstituted core as a versatile starting point for developing next-generation skin-lightening or anti-browning agents, with a validated >10-fold potency advantage over the commercial standard.
- [1] Ujan, R. et al. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. J Biomol Struct Dyn, 2021, 39(18), 7035-7043. View Source
